3-tert-Butylbenzene-1,2-dicarbonitrile
Description
3-tert-Butylbenzene-1,2-dicarbonitrile (C₁₂H₁₂N₂) is a substituted benzene derivative featuring two cyano groups at the 1,2-positions and a bulky tert-butyl group at the 3-position. These compounds are pivotal in materials science due to their electron-deficient aromatic cores, enabling applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) .
The tert-butyl group enhances solubility in organic solvents (e.g., halogenated solvents) while maintaining thermal stability, a critical feature for processing in optoelectronic devices . However, the 3-substituted isomer’s steric effects may influence its reactivity and supramolecular packing compared to para-substituted analogues like 4-tert-butylbenzene-1,2-dicarbonitrile .
Properties
CAS No. |
168216-37-3 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-tert-butylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,3)11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChI Key |
FXLRTHLOGAMQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- This affects charge-transfer efficiency in OLEDs and DSSCs .
- Electron-Withdrawing Groups: Nitro and cyano groups enhance acceptor strength, critical for push-pull chromophores in NLO materials. The tert-butyl group, while electron-donating, primarily improves solubility .
- Synthesis: Most derivatives are synthesized via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. The tert-butyl group may require regioselective iodination and ammonolysis steps .
Thermal and Solubility Properties
- Thermal Stability : 4-tert-Butyl derivatives exhibit higher thermal stability (decomposition >300°C) due to symmetric substitution, whereas 3-substituted isomers may show lower melting points due to asymmetric packing .
- Solubility : Bulky tert-butyl groups enhance solubility in halogenated solvents (e.g., dichloromethane), whereas alkoxy derivatives (e.g., 3,6-diethoxy) dissolve in polar aprotic solvents like DMF .
Q & A
Q. What synthetic routes and conditions optimize the yield and purity of 3-tert-Butylbenzene-1,2-dicarbonitrile?
The synthesis requires precise control of solvents (e.g., DMF or acetonitrile to stabilize intermediates), bases (e.g., K₂CO₃ to promote nucleophilic substitution), and catalysts (e.g., palladium for cross-coupling efficiency). Reaction temperatures (80–120°C) and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing 3-tert-Butylbenzene-1,2-dicarbonitrile?
- FT-IR : Identifies nitrile stretches (~2200–2250 cm⁻¹) and tert-butyl C–H vibrations.
- X-ray diffraction : Resolves molecular geometry, confirming substituent positioning and bond angles.
- NMR (¹H/¹³C) : Assigns electronic environments, with tert-butyl protons appearing as a singlet (~1.3 ppm). Cross-validation with DFT/B3LYP/6-311G(d) simulations improves spectral interpretation .
Advanced Research Questions
Q. How can DFT calculations resolve electronic structure contradictions in 3-tert-Butylbenzene-1,2-dicarbonitrile?
Optimize molecular geometry using B3LYP/6-311G(d) to compute HOMO-LUMO gaps (e.g., ΔE ≈ 4.39 eV) and MEP maps. Compare calculated bond lengths/angles (e.g., C≡N: ~1.15 Å) with X-ray data. Discrepancies often arise from crystal packing forces (e.g., C–H···N interactions) not modeled in gas-phase simulations .
Q. What intermolecular interactions dominate the crystal packing of 3-tert-Butylbenzene-1,2-dicarbonitrile?
Weak C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) stabilize the lattice. Hirshfeld surface analysis quantifies interaction contributions. The tert-butyl group reduces packing efficiency, necessitating solvent-free crystallization to avoid steric clashes .
Q. How does the tert-butyl substituent influence the charge-transfer properties of benzene-1,2-dicarbonitrile derivatives?
The tert-butyl group introduces steric hindrance, disrupting π-conjugation and lowering acceptor strength. TD-DFT simulations at the B3LYP/6-311++G(d,p) level predict redshifted absorption bands. Electrochemical studies (cyclic voltammetry) reveal reduced electron affinity compared to unsubstituted analogs .
Q. What methodologies reconcile discrepancies between experimental and computational vibrational spectra?
Apply scaling factors (e.g., 0.961 for B3LYP/6-311G(d)) to computed IR frequencies. Use potential energy distribution (PED) analysis to assign modes (e.g., nitrile stretching: 95% contribution). Incorporate solvent effects (e.g., DMSO in NMR) via polarizable continuum models (PCM) .
Q. Data Highlights
- HOMO-LUMO Gap : Calculated ΔE ≈ 4.39 eV for related derivatives, correlating with chemical reactivity .
- Crystal Packing : Intermolecular C–H···N distances (2.8 Å) and π-π stacking (3.6 Å) observed in X-ray studies .
- DFT Accuracy : Bond length deviations < 0.02 Å between computed (B3LYP) and experimental (X-ray) data .
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